Ono-1301

Antiplatelet Desensitization Thromboxane Synthase

Standard prostacyclin analogs suffer from receptor desensitization and lack HGF-mediated tissue repair capacity, compromising long-term fibrosis and ischemia/reperfusion studies. ONO-1301 resolves this with a dual mechanism-IP receptor agonism plus TXA2 synthase inhibition-that confers desensitization resistance and sustained pharmacodynamic activity. • Dual IP agonism + TXA2 synthase inhibition; IC50 460 nM vs. collagen-induced platelet aggregation. • Induces HGF production via cAMP/PKA pathway; anti-HGF antibody-blockable for mechanistic dissection. • Validated in MCT-induced PAH (6-wk survival: 30%→80%), bleomycin fibrosis, UUO, NASH, and MI models. • Available as immediate-release (t₁/₂ 5.6 h) and PLGA sustained-release (3-wk single injection) research formulations.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B1238302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-1301
Synonyms(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+
InChIKeyWBBLIRPKRKYMTD-BYCLXTJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-1301 Procurement Guide


ONO-1301 [(E)-[5-[2-[1-phenyl-1-(3-pyridyl)methylidene-aminooxy]ethyl]-7,8-dihydronaphthalene-1-yloxy]acetic acid] is a synthetic, non-prostanoid prostacyclin (PGI2) mimetic that functions as a long-acting IP receptor agonist with concurrent thromboxane A2 (TXA2) synthase inhibitory activity [1]. Unlike conventional PGI2 analogs that possess a five-membered ring and allylic alcohol structure, ONO-1301 features a distinct chemical scaffold lacking these typical prostanoid motifs [2]. This compound is formulated both as an immediate-release agent for twice-daily subcutaneous administration and as a sustained-release poly(lactic-co-glycolic acid) (PLGA)-polymerized microsphere formulation (ONO-1301SR) capable of maintaining steady plasma levels for approximately three weeks following a single injection [3].

ONO-1301 Differentiation from Standard Analogs


Standard prostacyclin analogs such as beraprost and iloprost function solely as IP receptor agonists and are subject to receptor desensitization upon repeated administration, which compromises their long-term therapeutic efficacy [1]. In contrast, ONO-1301 incorporates dual pharmacological activity—IP receptor agonism plus TXA2 synthase inhibition—that confers resistance to desensitization and enables sustained antiplatelet and vasodilatory effects even after chronic dosing [1]. Furthermore, clinically approved selective IP agonists like selexipag lack the TXA2 synthase inhibitory component and do not induce hepatocyte growth factor (HGF) production, a key mediator of ONO-1301's antifibrotic and tissue-regenerative properties [2]. The absence of these differentiating mechanisms means that substituting ONO-1301 with a generic prostacyclin analog or selective IP agonist would result in loss of the sustained pharmacodynamic profile, HGF-mediated tissue repair capacity, and resistance to desensitization that define ONO-1301's preclinical efficacy profile [3].

ONO-1301 Quantitative Evidence Guide


Desensitization Resistance in Antiplatelet Activity

ONO-1301 retains full antiplatelet efficacy after repeated administration for 10 days in wild-type mice, whereas beraprost—a representative IP receptor agonist—completely loses its inhibitory effect on platelet aggregation under identical repeated dosing conditions [1]. The desensitization observed with beraprost is mediated by compensatory upregulation of thromboxane A2 (TXA2) production following chronic IP receptor stimulation. ONO-1301 circumvents this desensitization through its intrinsic TXA2 synthase inhibitory activity, which prevents the increase in plasma and urinary TXA2 metabolites that occurs with beraprost monotherapy [1]. Notably, co-administration of beraprost with the TXA2 synthase inhibitor ozagrel partially restores beraprost's antiplatelet activity, confirming that TXA2 production is the causative factor in IP agonist desensitization [1].

Antiplatelet Desensitization Thromboxane Synthase IP Receptor

Sustained Plasma Levels and Prolonged cAMP Elevation

ONO-1301 demonstrates an extended plasma half-life of approximately 5.6 hours following a single subcutaneous administration, with plasma cAMP elevation persisting for at least 8 hours post-dose [1]. In contrast, the immediate-release form requires twice-daily dosing for efficacy in preclinical models. The PLGA-polymerized sustained-release formulation (ONO-1301SR) extends this duration dramatically, maintaining steady plasma levels for approximately three weeks after a single intramuscular injection with an initial burst release limited to 10% of the total drug load [2]. This release profile enables once-every-three-week dosing in chronic disease models, reducing dosing frequency by approximately 40-fold compared to the immediate-release regimen.

Pharmacokinetics Sustained Release cAMP Half-life

HGF-Mediated Tissue-Reparative Mechanism

ONO-1301 induces robust production of hepatocyte growth factor (HGF) from fibroblasts, vascular smooth muscle cells, and endothelial cells via IP receptor-mediated cAMP elevation [1]. In the obstructive nephropathy model, SR-ONO administration significantly elevated renal HGF levels, which was mechanistically linked to suppression of TGF-β and phosphorylation of Smad2/3 [2]. Critically, co-administration of anti-HGF antibodies partially reversed the antifibrotic effects of SR-ONO, confirming HGF as a direct mediator of ONO-1301's therapeutic activity [2]. Clinically approved selective IP agonists such as selexipag do not induce HGF production, as this property appears unique to ONO-1301 among prostacyclin-pathway modulators and is independent of its TXA2 synthase inhibitory activity [3].

HGF Tissue Repair Angiogenesis Antifibrotic

Pulmonary Fibrosis Attenuation in Bleomycin Model

In the bleomycin-induced pulmonary fibrosis mouse model, repeated subcutaneous administration of ONO-1301 significantly attenuated fibrosis development as measured by Ashcroft score and lung hydroxyproline content [1]. The reduction in fibrosis was accompanied by decreased total cell count, neutrophil count, and total protein in bronchoalveolar lavage (BAL) fluid, along with marked reduction of TXB2 levels [1]. Mechanistically, ONO-1301 increased plasma cAMP for >2 hours and dose-dependently reduced lung fibroblast proliferation in vitro, an effect attenuated by a protein kinase A (PKA) inhibitor, confirming cAMP/PKA pathway involvement [1]. Most importantly, bleomycin-challenged mice treated with ONO-1301 exhibited a significantly higher survival rate than vehicle-treated controls [1].

Pulmonary Fibrosis Antifibrotic cAMP/PKA Bleomycin Model

Myocardial Salvage in Ischemia-Reperfusion Injury

In a rat ischemia/reperfusion injury model, slow-release ONO-1301 administered subcutaneously at 3 hours and 3 weeks post-reperfusion significantly reduced both ischemic area and fibrotic area in the myocardium [1]. Specifically, the ischemic area was reduced from 58.6 ± 8.7% in the control group to 44.4 ± 5.8% in the ONO-1301 group (P < 0.05), and the fibrotic area decreased from 33.5 ± 5.9% to 22.3 ± 6.2% (P < 0.05) [1]. Hemodynamic parameters were significantly improved, and histological analysis revealed enhanced neovascularization in the border zone, with upregulation of HGF expression predominantly in myofibroblasts [1].

Ischemia-Reperfusion Myocardial Salvage Cardioprotection Angiogenesis

Pulmonary Hypertension Hemodynamics and Survival

In the monocrotaline-induced pulmonary hypertension rat model, twice-daily subcutaneous administration of ONO-1301 for three weeks significantly attenuated the increase in right ventricular systolic pressure (RVSP) and the ratio of right ventricular weight to body weight [1]. ONO-1301 also significantly reduced medial wall thickness of peripheral pulmonary arteries and decreased plasma 11-dehydro-thromboxane B2 levels [1]. Kaplan-Meier survival analysis demonstrated that ONO-1301 treatment improved the 6-week survival rate from 30% in vehicle-treated animals to 80% in ONO-1301-treated animals [1].

Pulmonary Arterial Hypertension Monocrotaline RVSP Survival

ONO-1301 Research and Preclinical Applications


Chronic Pulmonary Hypertension with Sustained Dosing

ONO-1301 is ideally suited for monocrotaline-induced pulmonary hypertension studies in rats, where its 5.6-hour plasma half-life supports twice-daily immediate-release dosing and its resistance to desensitization enables long-term efficacy without the tachyphylaxis observed with beraprost [1]. The sustained-release PLGA formulation (ONO-1301SR) further enables once-every-three-week dosing, facilitating chronic studies with reduced handling stress. The compound's demonstrated ability to improve 6-week survival from 30% to 80% in this model provides a robust efficacy benchmark for comparative studies [1].

Fibrosis and Tissue Remodeling via HGF Pathway

For pulmonary fibrosis (bleomycin-induced), renal tubulointerstitial fibrosis (UUO model), liver fibrosis (NASH), and cardiac fibrosis (pressure-overload or cardiomyopathy models), ONO-1301 provides a unique tool to investigate HGF-mediated antifibrotic pathways [1][2][3]. The HGF induction property—absent in selective IP agonists like selexipag—enables mechanistic studies of cAMP/PKA-dependent HGF upregulation and its downstream effects on TGF-β/Smad signaling. The ability to block ONO-1301's effects with anti-HGF antibodies allows for clean mechanistic dissection [2].

Cardiac Ischemia-Reperfusion and Myocardial Salvage

ONO-1301 is validated in rat ischemia/reperfusion models, where it reduces ischemic area by 24.2% (from 58.6% to 44.4%) and fibrotic area by 33.4% (from 33.5% to 22.3%) relative to vehicle controls [1]. These quantitative endpoints make ONO-1301 suitable for studies of cardioprotection, myocardial salvage, and post-infarction remodeling. The compound's pro-angiogenic effects and HGF induction further support applications in cardiac regenerative medicine and cell-based therapy studies [1].

Stem Cell and Tissue Engineering with Pro-Angiogenic Support

ONO-1301 slow-release scaffolds enhance survival of transplanted human iPSC-derived cardiomyocyte tissue sheets by promoting host-graft angiogenesis, improving oxygen and nutrient supply, and increasing ejection fraction in rat myocardial infarction models [1]. The compound's ability to upregulate VEGF and HGF in endothelial cells and stromal cells supports applications in cell therapy, tissue engineering, and vascularization studies [1].

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